![molecular formula C8H12N2O B1441987 [(3-Ethoxypyridin-2-yl)methyl]amine CAS No. 912761-74-1](/img/structure/B1441987.png)
[(3-Ethoxypyridin-2-yl)methyl]amine
Overview
Description
“[(3-Ethoxypyridin-2-yl)methyl]amine” is a chemical compound with the IUPAC name (3-ethoxy-2-pyridinyl)methylamine . It has a molecular weight of 152.2 .
Synthesis Analysis
The synthesis of pyridine derivatives like “[(3-Ethoxypyridin-2-yl)methyl]amine” can be achieved through various methods. One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method has been found to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Molecular Structure Analysis
The molecular structure of “[(3-Ethoxypyridin-2-yl)methyl]amine” is represented by the InChI code 1S/C8H12N2O/c1-2-11-8-4-3-5-10-7(8)6-9/h3-5H,2,6,9H2,1H3 . This indicates that the compound consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
Pyridine derivatives like “[(3-Ethoxypyridin-2-yl)methyl]amine” can undergo various chemical reactions. For instance, Burkholderia sp. MAK1 has been found to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals. [(3-Ethoxypyridin-2-yl)methyl]amine serves as a starting material for synthesizing various piperidine compounds, which are then used to develop drugs with potential therapeutic applications .
Future Directions
The future directions for “[(3-Ethoxypyridin-2-yl)methyl]amine” and similar compounds could involve further exploration of their synthesis methods and potential applications. For instance, the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides . This could potentially lead to the development of new pharmaceutical products and other applications.
properties
IUPAC Name |
(3-ethoxypyridin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-11-8-4-3-5-10-7(8)6-9/h3-5H,2,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRFJCMZWAGXHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696700 | |
Record name | 1-(3-Ethoxypyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
912761-74-1 | |
Record name | 1-(3-Ethoxypyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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